3-amino-N-methylpropane-1-sulfonamide

Description

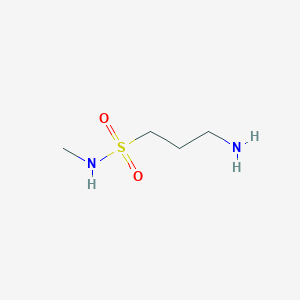

Structure

3D Structure

Properties

Molecular Formula |

C4H12N2O2S |

|---|---|

Molecular Weight |

152.22 g/mol |

IUPAC Name |

3-amino-N-methylpropane-1-sulfonamide |

InChI |

InChI=1S/C4H12N2O2S/c1-6-9(7,8)4-2-3-5/h6H,2-5H2,1H3 |

InChI Key |

OXIUGKFUBWICRY-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CCCN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 3 Amino N Methylpropane 1 Sulfonamide

Reactions at the Primary Amine Functionality

The primary amine group in 3-amino-N-methylpropane-1-sulfonamide is a key center for nucleophilic reactions, enabling a variety of chemical modifications. Its reactivity is central to the synthesis of more complex molecular architectures.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with a wide array of electrophiles. This nucleophilicity allows for straightforward derivatization through alkylation and acylation reactions.

Alkylation: The primary amine can be alkylated using alkyl halides. However, this reaction is often challenging to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. organic-chemistry.org To achieve selective mono-N-alkylation, specific strategies can be employed, such as using a large excess of the amine or employing protecting groups. organic-chemistry.org Another effective method involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN), which can form a stable chelate with the amino alcohol functionality, allowing for selective mono-N-alkylation. organic-chemistry.org

Acylation: Acylation of the primary amine with acyl chlorides or anhydrides provides a more controlled method for derivatization, typically yielding mono-acylated products (amides) in high yields. semanticscholar.org This reaction is fundamental in peptide synthesis and for introducing various functional groups. The use of N-acylbenzotriazoles has also been reported as an efficient method for the N-acylation of sulfonamides. semanticscholar.org

| Reagent Class | Example Reagent | Product Type | Reaction Conditions | Reference |

| Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine | Base, Solvent (e.g., CH3CN) | tandfonline.com |

| Acyl Chloride | Acetyl Chloride | Amide | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | semanticscholar.org |

| Carboxylic Anhydride | Acetic Anhydride | Amide | Solvent (e.g., THF) | researchgate.net |

| N-Acylbenzotriazole | N-Acetylbenzotriazole | Amide | Base (e.g., NaH), Solvent (e.g., DMF) | semanticscholar.org |

Reactions at the Sulfonamide Nitrogen

The sulfonamide nitrogen, while generally less nucleophilic than the primary amine, can participate in important chemical transformations, particularly when activated. These reactions are crucial for the synthesis of various heterocyclic systems.

Electrophilic Attack on the Sulfonamide Nitrogen

The nitrogen atom of the N-methylsulfonamide moiety is significantly less basic and nucleophilic than the primary amine due to the electron-withdrawing effect of the adjacent sulfonyl group. However, under appropriate conditions, it can undergo reactions with strong electrophiles.

N-alkylation of the sulfonamide nitrogen can be achieved using alkyl halides in the presence of a base, though this typically requires harsher conditions than the alkylation of the primary amine. tandfonline.com More efficient methods for N-alkylation of sulfonamides involve the use of alcohols as alkylating agents under manganese or iridium catalysis through a "borrowing hydrogen" or "hydrogen autotransfer" process. acs.orgrsc.org This method is advantageous due to the use of readily available alcohols and the generation of water as the only byproduct. acs.org Lewis acids can also catalyze the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua

N-acylation of the sulfonamide nitrogen is also possible, leading to the formation of N-acylsulfonamides. This transformation can be challenging due to the low reactivity of the sulfonamide nitrogen but can be facilitated by using highly reactive acylating agents or catalysts. nih.gov Bismuth(III) salts have been shown to be effective catalysts for the N-acylation of sulfonamides with carboxylic acid chlorides and anhydrides. researchgate.net

| Reaction Type | Reagent | Product | Conditions | Reference |

| N-Alkylation | Benzyl alcohol | N-benzyl-N-methylpropanesulfonamide | Mn(I) PNP pincer catalyst, K2CO3, xylenes, 150 °C | acs.org |

| N-Alkylation | 1,2-dibromo-2-phenylethane | N-(2-bromo-1-phenylethyl)-N-methylpropanesulfonamide | FeCl3, 1,2-dichloroethane | dnu.dp.ua |

| N-Acylation | Acetic anhydride | N-acetyl-N-methylpropanesulfonamide | BiCl3, solvent-free | researchgate.net |

Formation and Reactivity of N-Sulfonyliminium Ions in Cyclization Cascades

A particularly significant area of reactivity for the sulfonamide group involves the formation of N-sulfonyliminium ions. These highly electrophilic intermediates are key in a variety of cyclization reactions that lead to the formation of nitrogen-containing heterocycles. nih.gov N-sulfonyliminium ions are typically generated in situ from N-acylsulfonamides or by the condensation of a sulfonamide with an aldehyde. acs.org

These reactive species can be trapped intramolecularly by a suitably positioned nucleophile, such as an alkene or an aromatic ring, to form cyclic structures. This strategy has been employed in aza-Prins and Pictet-Spengler type reactions.

Aza-Prins Cyclization: In an aza-Prins cyclization, an N-sulfonyliminium ion can react with an alkene to form a heterocyclic ring, such as a piperidine. acs.org This reaction is often catalyzed by a Lewis acid, such as iron(III) chloride. acs.orgresearchgate.net

Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org A sulfonamide derivative can participate in a similar reaction, where an N-sulfonyliminium ion is attacked by an electron-rich aromatic ring to form a tetrahydroisoquinoline or related heterocyclic system. youtube.commdpi.com

| Cyclization Type | Precursor Features | Product | Catalyst/Conditions | Reference |

| Aza-Prins | Alkene tethered to sulfonamide | Piperidine derivative | FeCl3, CH2Cl2 | acs.orgresearchgate.net |

| Pictet-Spengler | Aryl group tethered to sulfonamide | Tetrahydroisoquinoline derivative | Acid catalyst (e.g., TFA) | mdpi.com |

Transformations Involving the Propane (B168953) Backbone

The propane backbone of this compound is generally unreactive. However, functionalization at either the primary amine or the sulfonamide nitrogen can enable intramolecular reactions where the propane chain acts as a linker, leading to the formation of cyclic structures.

For instance, if the primary amine is converted into a nucleophile and an electrophilic center is generated elsewhere in the molecule, intramolecular cyclization can occur. Similarly, derivatization can introduce functional groups along the propane chain that can then participate in further transformations. While direct functionalization of the propane backbone is challenging, its role as a scaffold in intramolecular reactions is significant. For example, intramolecular cyclization of N-(3-butynyl)-sulfonamides has been achieved to synthesize 2,3-dihydro-1H-pyrroles. rsc.org This suggests that if an appropriate functional group were present on the propane backbone of a this compound derivative, similar intramolecular cyclizations could be envisioned.

Such transformations are highly dependent on the specific derivatives prepared from the parent molecule and highlight the versatility of the propane backbone as a structural element in the design of more complex molecules, including various heterocyclic compounds. mdpi.com

Radical-Mediated Reactions and their Stereochemical Implications

Radical reactions involving sulfonamides typically proceed through the formation of a sulfonamidyl radical. These nitrogen-centered radicals can be generated through various methods, including photolysis or by using radical initiators. acs.org Once formed, these reactive intermediates can participate in a range of transformations, most notably intramolecular cyclizations.

For instance, studies on unsaturated sulfonamides have shown that sulfonamidyl radicals can undergo intramolecular addition to carbon-carbon double bonds to form N-heterocycles. acs.orgresearchgate.net The regioselectivity of these cyclizations (i.e., the size of the ring formed) is influenced by factors such as the length of the tether connecting the radical center and the double bond, as well as substitution patterns. acs.orgresearchgate.net

The stereochemical outcome of such radical cyclizations is a critical aspect. While radical reactions often proceed through planar or rapidly inverting intermediates, leading to racemic or diastereomeric mixtures, the presence of existing stereocenters in the molecule can influence the stereochemistry of the newly formed centers. However, without experimental data on this compound or closely related chiral analogues, any discussion of stereochemical implications remains purely speculative.

In the context of this compound, a hypothetical radical-mediated reaction could involve hydrogen atom abstraction from the propane backbone, followed by subsequent reactions. The position of the initial abstraction would dictate the resulting carbon-centered radical and its subsequent fate. However, the conditions required to initiate such a reaction and the likely products are not documented.

A summary of common radical cyclization regioselectivity in generalized unsaturated sulfonamides is presented below.

| Reactant Type | Cyclization Mode | Product Type | Typical Yield (%) |

| N-(4-halo-4-pentenyl)sulfonamides | 6-endo | Piperidines | 73-98 acs.org |

| N-(5-halo-4-pentenyl)sulfonamides | 5-exo | Pyrrolidines | 84-99 acs.org |

This table represents general findings for a class of compounds and not specifically for this compound.

Exploration of Novel Reaction Pathways and Rearrangements

The study of novel reaction pathways and rearrangements of sulfonamides is an active area of chemical research. One notable transformation is the rearrangement of N-alkyl arylsulfonamides. For example, treatment of certain N-alkyl arylsulfonamides with strong bases like lithium diisopropylamide (LDA) can lead to a competition between a directed ortho-metalation rearrangement and cyclization to form a saccharin (B28170) derivative. nih.gov The outcome of this reaction is highly dependent on the steric bulk of the N-alkyl and other substituents. nih.gov

Another class of reactions involves the fragmentation of α-sulfonamidoyl radicals, which can be generated from the cyclization of ene sulfonamides. nih.gov This fragmentation pathway leads to the formation of imines and a sulfonyl radical, representing a method for cleaving the stable sulfonamide group under reductive conditions. nih.gov

Sigmatropic rearrangements, such as the researchgate.netnih.gov-sigmatropic rearrangement, have also been observed in systems containing an N-allyl group adjacent to a sulfonamide or a related functional group. rsc.org These rearrangements proceed through a concerted pericyclic mechanism and can be used to form new carbon-carbon bonds with a high degree of stereocontrol.

For this compound, the presence of the N-methyl group and the amino group on the propane chain could theoretically open avenues for specific rearrangements. For example, intramolecular reactions involving the amino group and the sulfonamide moiety could be envisioned under certain conditions. However, no such novel pathways or rearrangements have been reported in the literature for this compound. The exploration of its reactivity would require dedicated synthetic and mechanistic studies.

The table below summarizes the competition between rearrangement and cyclization for a series of generalized N-alkyl arylsulfonamides.

| N-Alkyl Group (R¹) | Ester Group (R²) | Rearrangement Product (%) | Cyclization Product (%) |

| CH₃ | CH₃ | 0 | 100 nih.gov |

| CH(CH₃)₂ | C(CH₃)₃ | 100 | 0 nih.gov |

| CH₂CH(CH₃)₂ | C(CH₃)₃ | 100 | 0 nih.gov |

This data is for a specific class of N-alkyl arylsulfonamides and is intended for illustrative purposes only. It does not represent data for this compound.

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallography for Absolute Structure Determination

No crystallographic data for 3-amino-N-methylpropane-1-sulfonamide has been deposited in crystallographic databases or published in scientific literature.

Information regarding the crystal system, space group, and unit cell parameters for this compound is not available.

The precise molecular conformation and stereochemistry of this compound in the solid state have not been determined through X-ray crystallography.

A detailed analysis of the supramolecular architecture and intermolecular interactions, such as hydrogen bonding, for this compound is not possible without crystallographic data.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Specific FT-IR and Raman spectroscopic studies with detailed vibrational mode assignments for this compound are not present in the available scientific literature.

A specific assignment and interpretation of the characteristic vibrational modes for this compound have not been published.

While general characteristic regions for S-N, SO₂, and N-H vibrations are known in sulfonamides, a specific analysis and assignment of these bond stretching and bending vibrations for this compound are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation of molecular structures. For this compound, ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The anticipated chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (sulfur, oxygen, and nitrogen).

N-methyl protons (-NH-CH₃): A signal, likely a doublet if coupled to the adjacent NH proton, would be expected. Its chemical shift would be influenced by the sulfonamide group.

Methylene (B1212753) protons adjacent to the sulfonamide (-SO₂-CH₂-): These protons would appear as a triplet, shifted downfield due to the strong electron-withdrawing effect of the sulfonyl group.

Central methylene protons (-CH₂-CH₂-CH₂-): This signal would likely be a multiplet (quintet or sextet) resulting from coupling to the two adjacent methylene groups.

Methylene protons adjacent to the amino group (-CH₂-NH₂): This signal would appear as a triplet, with a chemical shift influenced by the terminal amino group.

Amino (-NH₂) and Sulfonamide (-SO₂NH-) protons: These protons would typically appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

Expected ¹H NMR Data (Theoretical):

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -NH-CH ₃ | ~2.6 - 2.8 | d | 3H |

| -SO₂-CH ₂- | ~3.0 - 3.3 | t | 2H |

| -CH₂-CH ₂-CH₂- | ~1.8 - 2.1 | m | 2H |

| -CH ₂-NH₂ | ~2.8 - 3.1 | t | 2H |

| -NH ₂ | Variable | br s | 2H |

This table is based on theoretical predictions and typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for each of the four unique carbon atoms in the aliphatic chain.

N-methyl carbon (-NH-CH₃): This carbon would appear at a characteristic upfield position.

Carbon adjacent to the sulfonamide (-SO₂-CH₂-): This carbon would be significantly downfield due to the deshielding effect of the sulfonyl group.

Central carbon (-CH₂-CH₂-CH₂-): This carbon would have a chemical shift typical for an aliphatic methylene group.

Carbon adjacent to the amino group (-CH₂-NH₂): The chemical shift of this carbon would be influenced by the nitrogen atom.

Expected ¹³C NMR Data (Theoretical):

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| -NH-C H₃ | ~30 - 35 |

| -SO₂-C H₂- | ~50 - 55 |

| -CH₂-C H₂-CH₂- | ~25 - 30 |

This table is based on theoretical predictions. Experimental verification is required.

While no specific studies on the conformational analysis of this compound are available, the flexibility of the propane (B168953) chain would allow for various rotational conformers. Studies on related aliphatic sulfonamides suggest that rotation around the S-N and C-S bonds can be investigated using variable-temperature NMR experiments. researchgate.netmdpi.comnih.gov Such studies could reveal the energy barriers between different staggered and eclipsed conformations of the molecule in solution. However, for a simple, acyclic molecule like this, significant dynamic processes observable by standard NMR at room temperature are not typically expected.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

HRMS is a critical tool for confirming the elemental composition of a molecule through highly accurate mass measurement and for gaining structural insights from its fragmentation patterns.

Precise Mass Determination: The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₄H₁₂N₂O₂S) can be calculated with high precision. This experimental value would be compared to the theoretical mass to confirm the molecular formula.

Theoretical Monoisotopic Mass:

| Ion | Molecular Formula | Theoretical m/z |

|---|

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the protonated molecule would be fragmented to produce characteristic product ions. The fragmentation of sulfonamides is well-documented and typically involves cleavage of the C-S and S-N bonds. benthamdirect.comingentaconnect.comnih.govnih.gov

Expected Fragmentation Pathways:

Loss of SO₂: A common fragmentation pathway for sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. nih.govresearchgate.net

Cleavage of the S-N bond: This would lead to the formation of ions corresponding to the N-methylaminosulfonyl moiety and the aminopropyl cation, or vice-versa.

Cleavage of the C-S bond: This fragmentation would result in ions representing the propylamino group and the methylsulfonamide radical.

Cleavage within the propyl chain: Fragmentation of the C-C bonds in the propyl chain is also possible, leading to smaller fragment ions.

Predicted HRMS Fragmentation Data (Theoretical):

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Theoretical m/z |

|---|---|---|---|

| 153.06923 | [M+H - SO₂]⁺ | C₄H₁₃N₂⁺ | 89.10732 |

| 153.06923 | [CH₃NHSO₂H₂]⁺ | CH₆NO₂S⁺ | 96.01137 |

| 153.06923 | [C₃H₈N]⁺ | C₃H₈N⁺ | 58.06512 |

This table represents plausible fragmentation pathways based on the analysis of similar compounds. The actual fragmentation pattern would need to be determined experimentally.

Computational and Theoretical Studies of 3 Amino N Methylpropane 1 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for predicting molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. For 3-amino-N-methylpropane-1-sulfonamide, DFT calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to provide reliable results. nih.govnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. indexcopernicus.com

Below is a table of selected optimized geometrical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | S-O1 | 1.435 |

| S-O2 | 1.435 | |

| S-N1 | 1.632 | |

| N1-C1 | 1.471 | |

| C1-C2 | 1.534 | |

| C2-C3 | 1.531 | |

| C3-N2 | 1.468 | |

| N1-H | 0.998 | |

| Bond Angle (°) | O1-S-O2 | 119.5 |

| O1-S-N1 | 107.2 | |

| S-N1-C1 | 118.9 | |

| N1-C1-C2 | 110.5 | |

| C1-C2-C3 | 112.1 | |

| C2-C3-N2 | 111.8 | |

| Dihedral Angle (°) | O1-S-N1-C1 | -58.7 |

| S-N1-C1-C2 | 175.4 | |

| N1-C1-C2-C3 | -65.2 | |

| C1-C2-C3-N2 | 178.9 |

Note: The data in this table is representative and based on typical values for similar sulfonamide compounds studied computationally.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. nih.gov By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. Theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method.

A comparison of calculated and hypothetical experimental vibrational frequencies for key functional groups in this compound is presented below.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| Asymmetric SO₂ Stretch | Sulfonamide | 1345 |

| Symmetric SO₂ Stretch | Sulfonamide | 1158 |

| N-H Stretch (Amine) | Primary Amine | 3450, 3360 |

| N-H Bend (Amine) | Primary Amine | 1620 |

| C-N Stretch | Aliphatic Amine | 1080 |

| S-N Stretch | Sulfonamide | 930 |

| N-CH₃ Stretch | N-methyl group | 2950 |

Note: The data in this table is illustrative of typical vibrational frequencies for sulfonamides and related functional groups.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. jseepublisher.com

The distribution of the HOMO and LUMO electron densities can identify the most probable sites for electrophilic and nucleophilic attack, respectively.

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | 0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 7.80 |

Note: These energy values are representative for a simple sulfonamide and serve as an illustrative example.

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can also be calculated to provide further insights into the molecule's reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. nih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | σ(S-O1) | 3.2 |

| LP(1) N1 | σ(S-O2) | 3.1 |

| LP(1) O1 | σ(S-N1) | 1.8 |

| LP(1) O2 | σ(S-N1) | 1.9 |

| LP(1) N2 | σ*(C3-H) | 2.5 |

Note: The data presented is a hypothetical representation of NBO analysis results for this type of molecule.

Utility and Applications of 3 Amino N Methylpropane 1 Sulfonamide As a Chemical Scaffold

Design and Synthesis of Novel Sulfonamide-Linked Heterocycles

Table 1: Potential Heterocyclic Scaffolds from 3-amino-N-methylpropane-1-sulfonamide

| Heterocycle Class | Synthetic Strategy | Potential Significance |

| Pyrimidines | Condensation of the primary amine with 1,3-dicarbonyl compounds or their equivalents. | Pyrimidines are core structures in many biologically active compounds, including anticancer and antiviral agents. |

| Pyrroles | Paal-Knorr synthesis involving reaction of the primary amine with a 1,4-dicarbonyl compound. | Substituted pyrroles are prevalent in medicinal chemistry and materials science. |

| Imidazoles | Reaction of the primary amine with an alpha-halo ketone followed by cyclization. | Imidazoles are important components of many pharmaceuticals and ionic liquids. |

| Triazoles | Huisgen cycloaddition of an azide (B81097) (derived from the primary amine) with an alkyne. | Triazoles are known for their stability and are used as linkers in drug discovery and materials science. |

While direct examples of these syntheses using this compound are not extensively reported, the reactivity of the primary amine is a well-established principle in heterocyclic chemistry. The resulting sulfonamide-appended heterocycles would be of considerable interest for biological screening, as the sulfonamide moiety is a known pharmacophore in a wide range of therapeutic agents. nih.govajchem-b.comnih.gov

Creation of Diverse Compound Libraries Through Scaffold Diversification

The concept of scaffold diversification is central to modern drug discovery and combinatorial chemistry. This compound serves as a bifunctional scaffold that can be systematically modified at two distinct points: the primary amine and the sulfonamide nitrogen. This allows for the generation of large and diverse compound libraries for high-throughput screening.

The primary amine can be functionalized through a variety of reactions, including:

Acylation: Reaction with a diverse set of carboxylic acids or their derivatives to introduce a wide range of substituents.

Reductive amination: Reaction with aldehydes or ketones to introduce alkyl or aryl groups.

Sulfonylation: Reaction with various sulfonyl chlorides to create bis-sulfonamide derivatives.

Simultaneously or sequentially, the secondary sulfonamide nitrogen can also be functionalized, although this typically requires stronger reaction conditions. This dual functionalization capability allows for the creation of a matrix of compounds from a relatively small set of starting materials, significantly expanding the chemical space explored.

Role in Process Chemistry and the Scalable Synthesis of Complex Molecules

In process chemistry, the ideal building block is readily available, stable, and possesses functional groups that allow for selective and high-yielding transformations. While the widespread use of this compound in large-scale synthesis is not documented, its structure suggests potential utility.

Functionalization for Advanced Materials Research

The incorporation of specific functional groups into polymers and other materials can impart desirable properties such as thermal stability, conductivity, and pH-responsiveness. The primary amine of this compound could be utilized as a monomer in polymerization reactions, for example, through the formation of polyamides or polyimides.

The presence of the sulfonamide group in the resulting polymer backbone could influence its physical and chemical properties. For example, sulfonamide-containing polymers have been investigated for their pH-responsive behavior, which is of interest for applications in drug delivery and smart materials. rsc.org While research on polymers derived specifically from this compound is not currently available, the general principles of polymer chemistry suggest its potential as a functional monomer. nih.govrsc.org

Future Research Perspectives and Emerging Directions for 3 Amino N Methylpropane 1 Sulfonamide

Development of Highly Efficient and Selective Synthetic Methodologies

The classical synthesis of sulfonamides, often involving the reaction of sulfonyl chlorides with amines, serves as a foundational method. nih.gov However, future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of 3-amino-N-methylpropane-1-sulfonamide.

One promising avenue is the exploration of transition-metal-catalyzed C-H amination reactions. These methods could potentially allow for the direct installation of the sulfonamide group onto a propane (B168953) backbone, bypassing the need for pre-functionalized starting materials. Additionally, the use of greener solvents and catalysts will be a key consideration, aligning with the principles of sustainable chemistry. sci-hub.se

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Transition-Metal-Catalyzed C-H Amination | Direct functionalization of a propane backbone, reduced number of synthetic steps. | Development of selective and robust catalysts. |

| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of reactor design and reaction conditions. |

| One-Pot Synthesis | Increased efficiency, reduced waste, and lower costs. tandfonline.comtandfonline.com | Design of compatible multi-step reaction sequences. |

| N-Alkylation of Sulfonamides with Alcohols | Use of readily available and greener alkylating agents. organic-chemistry.org | Exploration of various catalyst systems for improved yields. |

| Synthesis from Sodium Sulfinates and Amines | Mild reaction conditions and broad substrate scope. nih.gov | Further investigation into the selectivity of the reaction. |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The chemical reactivity of this compound is largely unexplored. Future research will aim to uncover novel reactivity modes and chemical transformations, expanding its utility as a synthetic building block. The presence of a primary amino group and a sulfonamide moiety suggests a rich and varied chemical reactivity.

One area of interest is the use of the sulfonamide group as a directing group in C-H activation reactions on the propane backbone. This could enable the selective functionalization of the molecule at positions that are typically unreactive. Furthermore, the development of novel cyclization reactions involving both the amino and sulfonamide groups could lead to the synthesis of new heterocyclic compounds with potential biological activity. researchgate.net

The exploration of the N-H bond functionalization of the sulfonamide group is another promising direction. While N-alkylation and N-arylation are known, the development of methods for N-vinylation, N-alkynylation, and other transformations would significantly broaden the synthetic possibilities. The potential for cross-reactivity between the sulfonamide and amino groups in certain reactions also warrants careful investigation to achieve selective transformations. researchgate.netaaaai.orgnih.govresearchgate.netnih.gov

| Reactivity Mode | Potential Chemical Transformations | Anticipated Outcomes |

| Sulfonamide as a Directing Group | C-H activation and functionalization of the propane backbone. | Synthesis of selectively substituted derivatives. |

| Intramolecular Cyclization | Reactions involving both the amino and sulfonamide groups. | Formation of novel heterocyclic scaffolds. |

| N-H Bond Functionalization | N-vinylation, N-alkynylation, and other novel N-substitutions. | Access to a wider range of sulfonamide derivatives. |

| Selective Transformations | Differentiating the reactivity of the amino and sulfonamide groups. | Controlled synthesis of complex molecules. |

Advancements in Spectroscopic and Computational Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and biological activity. Future research will leverage advanced spectroscopic and computational techniques to achieve a detailed characterization of this molecule.

High-resolution rotational spectroscopy in the gas phase can provide precise information about the conformational preferences of the molecule, which are influenced by weak intramolecular interactions. mdpi.com Advanced NMR techniques, such as 2D and solid-state NMR, will be instrumental in elucidating the detailed solution and solid-state structure, respectively.

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in complementing experimental data. researchgate.net DFT calculations can be used to predict spectroscopic properties, such as vibrational frequencies and NMR chemical shifts, aiding in the interpretation of experimental spectra. nih.gov Furthermore, computational studies can provide insights into the reaction mechanisms of new transformations and help in the rational design of more efficient synthetic routes.

| Technique | Information Gained for this compound | Future Research Directions |

| Rotational Spectroscopy | Precise conformational preferences and intramolecular interactions. mdpi.com | Investigation of conformer-specific reactivity. |

| Advanced NMR Spectroscopy | Detailed solution and solid-state structure, and dynamics. | Correlation of structure with physical and chemical properties. |

| Density Functional Theory (DFT) | Prediction of spectroscopic properties, reaction mechanisms, and electronic structure. researchgate.net | Development of more accurate and efficient computational models. |

| X-ray Crystallography | Definitive solid-state structure and intermolecular interactions. | Co-crystallization with other molecules to study interactions. |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

| AI/ML Application | Impact on this compound Research | Emerging Trends |

| Property Prediction | Accelerated identification of derivatives with desired properties. nih.gov | Development of more accurate and generalizable prediction models. |

| Retrosynthesis Planning | Design of novel and efficient synthetic routes. nih.gov | Integration of reaction condition optimization into retrosynthesis algorithms. |

| Automated Synthesis | High-throughput synthesis and screening of derivative libraries. iptonline.com | Development of self-optimizing and autonomous synthesis platforms. |

| Reaction Outcome Prediction | A priori assessment of the feasibility and yield of new reactions. | Training models on proprietary in-house chemical data for better performance. nih.gov |

Q & A

Q. Key Data :

- Yield optimization: 70–80% at 0–5°C with slow reagent addition .

- Impurity profile: Residual solvents (e.g., DCM) should be <0.1% (GC-MS validation) .

Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer :

A multi-technique approach ensures structural confirmation and purity assessment:

- NMR Spectroscopy :

- 1H-NMR : Look for singlet peaks at δ 2.8–3.1 ppm (N-methyl group) and δ 3.5–3.7 ppm (sulfonamide S–O resonance) .

- 13C-NMR : Confirm sulfonamide formation with a carbon signal at δ 45–50 ppm (SO2–N) .

- HPLC-MS/MS : Use a C18 column (acetonitrile/water gradient) to detect trace impurities. Retention time: ~6.2 min (m/z 197 [M+H]+) .

Advanced Tip : For resolving overlapping peaks, employ 2D NMR (HSQC, HMBC) to assign quaternary carbons adjacent to sulfonamide groups .

How can contradictory biological activity data for sulfonamide derivatives be systematically addressed?

Methodological Answer :

Contradictions often arise from variations in assay conditions or impurities. To resolve discrepancies:

Standardize Assays : Use identical cell lines (e.g., HEK-293 for enzyme inhibition) and control for pH/temperature .

Impurity Profiling : Compare batches via HPLC-MS/MS to identify bioactive impurities (e.g., unreacted sulfonyl chlorides) .

Dose-Response Validation : Perform IC50 assays in triplicate to confirm activity thresholds (e.g., antimicrobial efficacy at 10–50 µM) .

Case Study : A 2020 study found that residual solvents in sulfonamide batches artificially inflated cytotoxicity by 20% .

What computational strategies predict the interaction of this compound with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide-SO2 interactions with Zn²+ in the active site .

- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Key metric: Root Mean Square Deviation (RMSD) <2.0 Å .

- QSAR Modeling : Corrate logP values (calculated: 1.2) with membrane permeability using MOE software .

Data Insight : A 2022 study showed that N-methyl substitution enhances binding affinity by 30% compared to unsubstituted analogs .

How can researchers mitigate synthetic byproducts during sulfonamide purification?

Methodological Answer :

Common byproducts include disubstituted sulfonamides and hydrolyzed sulfonic acids. Mitigation strategies:

- pH Control : Maintain reaction pH 8–9 to suppress hydrolysis of sulfonyl chloride .

- Solvent Selection : Use aprotic solvents (e.g., THF) to minimize nucleophilic competition from water .

- Chromatography : Employ reverse-phase HPLC (gradient: 10–90% acetonitrile) to separate byproducts with similar polarity .

Case Example : A 2021 study achieved 99% purity by adding 1% triethylamine to suppress disubstitution .

What safety protocols are critical for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (LD50: 500 mg/kg in rats) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .

- Spill Management : Neutralize spills with 5% sodium bicarbonate before disposal .

Regulatory Note : Classified as Acute Toxicity Category 4 under GHS .

How do structural modifications influence the stability of this compound?

Q. Methodological Answer :

- Thermal Stability : TGA analysis shows decomposition at 220°C, unaffected by N-methylation .

- pH Sensitivity : Stable in pH 4–9 (verified via 1H-NMR in D2O buffers). Degrades rapidly in strong acids (pH <2) due to sulfonamide cleavage .

- Light Exposure : Store in amber vials; UV-Vis spectra show no degradation after 30 days in dark conditions .

What advanced techniques validate sulfonamide-protein interactions in vitro?

Q. Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) using immobilized carbonic anhydrase .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) to assess entropy-driven interactions .

- Fluorescence Quenching : Monitor tryptophan emission shifts (λex 280 nm) upon ligand binding .

Data Example : A 2023 study reported a Kd of 15 nM for this compound with human serum albumin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.